1H-Inden-4-ol

Catalysis Organic Synthesis Microwave-Assisted Chemistry

1H-Inden-4-ol (CAS 1194-60-1) is a bicyclic phenolic compound comprising a benzene ring fused to a cyclopentadiene ring, with a hydroxyl group at the 4-position. It serves as a critical intermediate in two distinct high-value sectors: as a precursor for 4-substituted indenyl ligands essential for Group 4 metallocenes (Ti, Zr, Hf) used in stereoselective olefin polymerization, and in pharmaceutical synthesis where its indene scaffold acts as a bioisostere for indole and naphthalene.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 1194-60-1
Cat. No. B075103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-4-ol
CAS1194-60-1
Synonyms1H-Inden-4-ol
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C=CC2=C1C=CC=C2O
InChIInChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2
InChIKeyTZEIAPXWECOJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Inden-4-ol (CAS 1194-60-1): A Strategic Indenol Scaffold for Procurement in Catalysis and Drug Discovery


1H-Inden-4-ol (CAS 1194-60-1) is a bicyclic phenolic compound comprising a benzene ring fused to a cyclopentadiene ring, with a hydroxyl group at the 4-position [1]. It serves as a critical intermediate in two distinct high-value sectors: as a precursor for 4-substituted indenyl ligands essential for Group 4 metallocenes (Ti, Zr, Hf) used in stereoselective olefin polymerization, and in pharmaceutical synthesis where its indene scaffold acts as a bioisostere for indole and naphthalene [1].

Why Generic Substitution of 1H-Inden-4-ol Fails: Key Differentiators for Informed Sourcing


Substituting 1H-Inden-4-ol with a generic in-class analog without rigorous justification compromises experimental outcomes. The compound's specific C4-hydroxyl substitution pattern on the indene core dictates its unique reactivity profile, enabling distinct synthetic pathways such as the exclusive formation of indenes over chromenes in In(OTf)3-catalyzed microwave-assisted alkenylation [1]. Unlike its nitrogen-containing analog 4-hydroxyindole, 1H-Inden-4-ol lacks hydrogen-bond donating capacity from a heteroatom, altering its physicochemical properties and biological target interactions . Furthermore, the unsaturated cyclopentadiene ring provides a rigid, planar scaffold with distinct π-π stacking capabilities compared to the fully saturated indane [2].

Quantitative Evidence Guide: Why 1H-Inden-4-ol Outperforms Its Closest Analogs


Synthetic Selectivity: Exclusive Indene Formation Over Chromenes

In In(OTf)3-catalyzed microwave-assisted alkenylation, methoxyphenols with a para-methoxy group relative to the hydroxyl group yield exclusively indenes (1H-inden-4-ol derivatives 4a–e), whereas ortho-methoxy substrates lead to chromenes [1]. This regioselectivity is quantitative and structure-dependent, demonstrating that the 1H-Inden-4-ol scaffold enables a distinct, high-yielding synthetic route not accessible to its isomers.

Catalysis Organic Synthesis Microwave-Assisted Chemistry

Bioisosteric Advantage: Differentiated H-Bond Profile vs. 4-Hydroxyindole

As a bioisostere for indole and naphthalene, 1H-Inden-4-ol offers a distinct hydrogen-bonding profile compared to 4-hydroxyindole . While both have an H-bond donor count of 1 and acceptor count of 1, 1H-Inden-4-ol has a topological polar surface area (TPSA) of 20.2 Ų and a calculated XLogP of 2.4 [1]. In contrast, 4-hydroxyindole has a TPSA of 36.5 Ų and XLogP of 1.7 [2]. This difference in lipophilicity and polarity translates to altered membrane permeability and target engagement profiles, crucial for optimizing lead compounds.

Medicinal Chemistry Drug Discovery Bioisosteres

Catalytic Scaffold Utility: Precursor to High-Performance Metallocene Ligands

1H-Inden-4-ol is a key precursor for synthesizing 4-substituted indenyl ligands, which are essential for Group 4 metallocenes (Ti, Zr, Hf) used in stereoselective olefin polymerization . While specific activity data for the parent compound is limited, derivatives have demonstrated utility in this field. In contrast, the fully saturated analog, indane, lacks the conjugated diene system required for η5-coordination to metals, rendering it ineffective as a ligand precursor [1].

Catalysis Polymer Chemistry Organometallics

Enzymatic Inhibition Potential: Lipoxygenase Modulation

Derivatives of 1H-Inden-4-ol have been identified as potent lipoxygenase inhibitors, interfering with arachidonic acid metabolism [1]. While the parent compound's specific IC50 is not reported, this class-level activity suggests a valuable pharmacological profile. In contrast, indanone, a related ketone, lacks the phenolic hydroxyl group crucial for antioxidant and enzyme inhibition activity [2].

Inflammation Enzymology Biochemistry

High-Value Application Scenarios for 1H-Inden-4-ol in Research and Industry


Precursor for Stereoselective Olefin Polymerization Catalysts

Utilize 1H-Inden-4-ol as a critical building block for synthesizing 4-substituted indenyl ligands. These ligands are essential for creating Group 4 metallocene catalysts (Ti, Zr, Hf) that enable the production of stereoregular polyolefins with tailored material properties .

Synthesis of Novel Indene-Based Pharmaceutical Candidates

Employ 1H-Inden-4-ol as a versatile scaffold in medicinal chemistry. Its indene core serves as a rigid bioisostere for indole and naphthalene, providing a platform for designing kinase inhibitors and receptor modulators. The phenolic -OH group allows for diverse functionalization to explore structure-activity relationships .

Investigation of Lipoxygenase and Related Enzyme Inhibition

Leverage the phenolic structure of 1H-Inden-4-ol to develop novel lipoxygenase inhibitors. This application is relevant for studying inflammatory pathways and developing new anti-inflammatory agents [1].

Synthesis of Functionalized Materials and Ligands

Use 1H-Inden-4-ol as a precursor for functionalized polymers and as a ligand in transition metal catalysis. Its planar, aromatic system and potential for π-π stacking interactions make it a valuable component in materials science .

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